molecular formula C9H15N3O2 B13480414 2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13480414
M. Wt: 197.23 g/mol
InChI Key: TWNISJOHVLRTNX-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: Introduction of the methyl groups at specific positions on the pyrazole ring.

    Amination: Incorporation of the methylamino group.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanoic acid: Lacks the 4-methyl group on the pyrazole ring.

    3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid: Lacks the 2-methyl group.

    2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid: Lacks the methylamino group.

Uniqueness

The presence of both the 2-methyl and 4-methyl groups on the pyrazole ring, along with the methylamino and carboxylic acid functionalities, may confer unique chemical and biological properties to 2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid, distinguishing it from similar compounds.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-2-(methylamino)-3-(4-methylpyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-7-4-11-12(5-7)6-9(2,10-3)8(13)14/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

TWNISJOHVLRTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C)(C(=O)O)NC

Origin of Product

United States

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